1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-piperidinecarboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-piperidinecarboxylic acid is a Boc-protected piperidine derivative featuring a tert-butyl substituent at the 3-position and a carboxylic acid group at the 2-position. Boc (tert-butoxycarbonyl) groups are widely used in organic synthesis to protect amines, enhancing stability during reactions . The tert-butyl group contributes steric bulk, influencing solubility, reactivity, and conformational preferences. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors.
Properties
IUPAC Name |
3-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)10-8-7-9-16(11(10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUYMGRKFUCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-piperidinecarboxylic acid, commonly referred to as Boc-piperidine-3-carboxylic acid, is a piperidine derivative with significant implications in medicinal chemistry and pharmaceutical development. This compound is notable for its role in the synthesis of various biologically active molecules and its potential therapeutic applications.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.28 g/mol
- CAS Number : 84358-12-3
- Melting Point : 160°C
- Appearance : White to yellow crystalline powder
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1-(tert-butoxycarbonyl)-3-(tert-butyl)-2-piperidinecarboxylic acid. For instance, research published in MDPI indicates that derivatives of piperidine, including this compound, exhibit activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values ranged from 4–8 μg/mL for these pathogens, demonstrating a promising profile against resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on pyrimidine-based drugs noted that certain piperidine derivatives displayed potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating significant cytotoxicity against cancer cells while sparing normal cells .
The biological activity of 1-(tert-butoxycarbonyl)-3-(tert-butyl)-2-piperidinecarboxylic acid can be attributed to its ability to interact with specific biological targets. It acts as a competitive inhibitor in enzymatic pathways, which may contribute to its antimicrobial and anticancer effects. The compound's structure allows it to mimic natural substrates, thereby inhibiting critical processes within microbial and cancerous cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Boc-piperidine derivatives were tested against various bacterial strains. The results indicated that the compound exhibited a dose-dependent response, effectively inhibiting bacterial growth at concentrations as low as 4 μg/mL. This study underscores the potential of piperidine derivatives as viable candidates for developing new antibiotics.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Boc-Piperidine | Staphylococcus aureus | 4–8 |
| Boc-Piperidine | Mycobacterium abscessus | 4–8 |
Case Study 2: Anticancer Activity
A pharmacological evaluation revealed that the compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. Furthermore, it demonstrated selectivity towards cancer cells over non-cancerous cells, indicating a favorable therapeutic index.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Cancer) | 0.126 | >20 |
| MCF10A (Non-Cancer) | >2.5 | - |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been evaluated through studies in animal models. The results indicated moderate oral bioavailability with a Cmax of approximately 592 mg/mL and a clearance rate suggesting favorable absorption characteristics . Importantly, toxicity assessments revealed no acute toxicity at high doses (up to 2000 mg/kg), making it a candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural and Physical Properties
Key Observations :
- Electronic Effects : Fluorine substitution () introduces electronegativity, altering acidity (pKa ~4.78 predicted for cyclopropane analog ) and hydrogen-bonding capacity.
- Positional Isomerism : Moving the carboxylic acid group from the 2- to 3-position (e.g., 2-piperidinecarboxylic acid in vs. 3-piperidinecarboxylic acid in ) affects molecular conformation and interaction with biological targets.
Preparation Methods
Boc Protection of Piperidine Derivatives
A common initial step involves reacting piperidine carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions to install the Boc protecting group on the nitrogen atom. This reaction is typically performed in solvents such as tetrahydrofuran (THF) with sodium hydroxide or sodium carbonate as the base, maintaining a molar ratio of piperidine acid to Boc2O around 1:1.1 for optimal yield and purity.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-piperidine carboxylic acid + di-tert-butyl dicarbonate | Alkaline medium (NaOH or Na2CO3), THF, room temp | 1-tert-butoxycarbonyl-4-piperidine carboxylic acid |
This step yields the Boc-protected intermediate with high purity (>98%) and sets the stage for further functionalization.
The introduction of a tert-butyl group at the 3-position of the piperidine ring is more challenging due to regioselectivity requirements. Literature reports various strategies, including:
- Use of chiral or achiral piperidine-3-carboxylic acid derivatives as starting materials.
- Conversion of these acids into β-keto esters followed by enamine formation.
- Subsequent cyclization or substitution reactions to install the tert-butyl group.
For example, the synthesis of related Boc-protected piperidine derivatives involves the preparation of β-keto esters from Boc-protected piperidine acids using Meldrum’s acid and carbodiimide coupling agents, followed by treatment with N,N-dimethylformamide dimethyl acetal to form β-enamino diketones.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 2 | Boc-protected piperidine-3-carboxylic acid + Meldrum’s acid + EDC·HCl + DMAP | Room temp, methanolysis | β-keto ester intermediate |
| 3 | β-keto ester + N,N-dimethylformamide dimethyl acetal | Reflux or controlled heating | β-enamino diketone |
These intermediates can be further reacted with hydrazines or other nucleophiles to generate substituted piperidine derivatives with tert-butyl groups at the 3-position.
Carboxylation and Final Functionalization
The carboxylic acid functionality at the 2-position can be introduced or retained throughout the synthesis. In some synthetic routes, the carboxyl group is protected as an ester during intermediate steps and deprotected at the final stage.
The overall synthetic route is optimized to minimize steps, improve yields, and enhance purity. For example, a patented method for a related compound, 1-tert-butoxycarbonyl-4-acetylpiperidine, achieves over 75% yield in the final step using a three-step process involving Boc protection, formation of an N-methoxy-N-methylamide intermediate, and Grignard reagent addition. This method is notable for reducing reaction steps and shortening reaction time compared to traditional four-step syntheses.
Comparative Data on Reaction Conditions and Yields
Research Findings and Optimization Notes
Solvent Effects: The choice of solvent significantly influences regioselectivity and yield in condensation reactions involving β-enamino diketones and hydrazines. Ethanol provides the highest regioselectivity (99.5%) and yield (78%), while nonpolar solvents like carbon tetrachloride reduce yield and selectivity.
Reaction Time: Shortening reaction times without compromising yield is achieved by optimizing base strength and reagent molar ratios, particularly in Boc protection steps.
Purity and Yield: Achieving product purity above 98% is critical for subsequent synthetic steps. The use of N,O-dimethylhydroxylamine hydrochloride as an intermediate improves yield and purity in the synthesis of related piperidine derivatives.
Step Reduction: Innovative synthetic routes reduce the number of steps from four to three, enhancing industrial applicability and reducing costs.
Summary of Preparation Method
The synthesis of 1-(tert-Butoxycarbonyl)-3-(tert-butyl)-2-piperidinecarboxylic acid can be summarized in the following sequence:
- Boc Protection: React 3-substituted piperidine carboxylic acid with di-tert-butyl dicarbonate in alkaline medium to protect the nitrogen atom.
- β-Keto Ester Formation: Convert the Boc-protected acid to β-keto ester using Meldrum’s acid and carbodiimide coupling agents.
- β-Enamino Diketone Formation: Treat the β-keto ester with N,N-dimethylformamide dimethyl acetal to form β-enamino diketone intermediates.
- Substitution Reaction: Condense β-enamino diketones with appropriate nucleophiles (e.g., hydrazines) to install the tert-butyl substituent at the 3-position.
- Final Functionalization: Perform any necessary transformations such as Grignard reagent addition or deprotection to yield the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
